![molecular formula C13H8BrNOS B2650144 (3Z)-3-[(4-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one CAS No. 210303-61-0](/img/structure/B2650144.png)
(3Z)-3-[(4-bromothiophen-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” is an organic compound that contains a methylidene group . The methylidene group is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” can be analyzed using techniques such as X-ray diffraction . The crystal structures of similar compounds have been studied, revealing important information about intra- and inter-molecular interactions and stereoisomerism .Chemical Reactions Analysis
The chemical reactions involving “3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” can be complex and varied. For example, the use of transition metals to catalyze the addition of hydridoboranes to unsaturated organic molecules has been realized several decades ago .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one” can be analyzed using various techniques. For instance, density functional theory can be used to study structural, optical, and photoelectrical properties .Wissenschaftliche Forschungsanwendungen
Solid-State Structures and Derivatives
Research into substituted 3-methylidene-1H-indol-2(3H)-one derivatives, closely related to the compound , showcases their structural diversity. These compounds, including those with thienylmethylidene groups, exhibit significant interest due to their potential as multiple-receptor tyrosine kinase inhibitors, akin to sunitinib. The studies detail the solid-state structures through single-crystal X-ray diffraction, offering insights into their intermolecular hydrogen bonding patterns and potential biological relevance (Spencer et al., 2010).
Photodynamic Therapy Applications
Another fascinating application area is in photodynamic therapy for cancer treatment. Compounds bearing structural motifs similar to 3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one have been synthesized and characterized, demonstrating useful properties as photosensitizers. Their high singlet oxygen quantum yield makes them candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Chemical Transformations
The compound's core structure facilitates the synthesis of diverse and complex heterocycles, including carbazoles and cyclopent[b]indoles, through reactions with alpha,beta-unsaturated ketones and aldehydes. Such syntheses are pivotal for creating molecules with potential therapeutic applications (Katritzky, Zhang, Xie, & Ghiviriga, 1996).
Hetero-Fused Analogues Synthesis
Further research illustrates the synthesis of highly functionalized benzo[b]thiophenes and their hetero-fused analogues via innovative one-pot strategies. These methodologies pave the way for creating 2-functionalized 3-cyanobenzo[b]- and hetero-fused thiophenes, highlighting the structural versatility and potential of these compounds in various scientific and technological fields (Acharya, Kumar, Saraiah, & Ila, 2015).
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-bromothiophen-2-yl)methylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-9(17-7-8)6-11-10-3-1-2-4-12(10)15-13(11)16/h1-7H,(H,15,16)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXUHKXDKGXHFK-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CS3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC(=CS3)Br)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

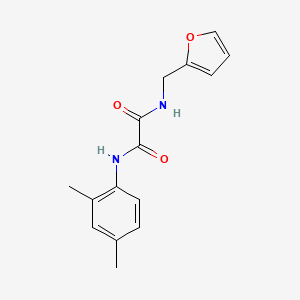
![3-[2-(Difluoromethyl)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2650065.png)
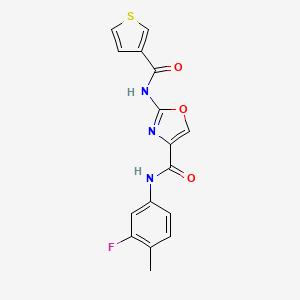
![Ethyl 2-({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2650068.png)
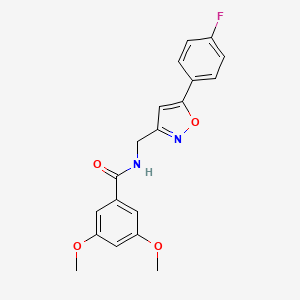
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-ethylbutanamide](/img/structure/B2650072.png)

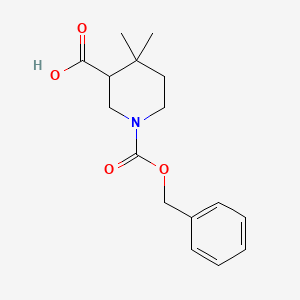
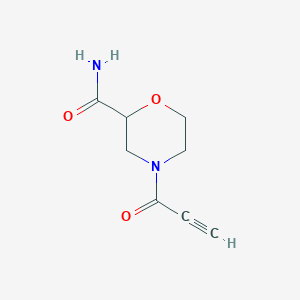
![4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine](/img/structure/B2650077.png)
![1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2650079.png)
![4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)
![4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2650084.png)
